molecular formula C23H38O2 B1239276 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol

24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol

Cat. No. B1239276
M. Wt: 346.5 g/mol
InChI Key: XSPGWPUIEDLXKV-MAGGAUTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol is a corticosteroid hormone.

Scientific Research Applications

Preparation and Characterization

  • Dayal et al. (1978) reported on the preparation of various 5beta-cholestane derivatives, including those related to 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol. Their methods involved dehydration and hydroboration procedures, contributing to the understanding of the synthesis of such compounds (Dayal et al., 1978).

Chemical Synthesis for Biological Studies

  • The synthesis of closely related compounds to 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol was described by Ogawa et al. (2010). Their work involved creating N-acylamidated conjugates with glycine or taurine, which are important for tracing the metabolism of these compounds in biological systems (Ogawa et al., 2010).

Metabolism Studies

  • Cohen et al. (1977) explored the metabolism of 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol and related bile alcohols in rabbit liver, providing insights into how these compounds are processed in biological systems (Cohen et al., 1977).

Biosynthesis of Bile Acids

  • Shefer et al. (1978) investigated the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol, which is structurally related to 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol. This study is significant for understanding the biosynthesis of chenodeoxycholic acid in humans (Shefer et al., 1978).

Structural and Biosynthetic Studies

  • Une et al. (2000) conducted structural and biosynthetic studies on a principal bile alcohol closely related to 24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol. Their research contributes to the understanding of the stereochemistry and biosynthesis of these compounds in human urine (Une et al., 2000).

properties

Product Name

24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-but-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C23H38O2/c1-5-14(2)17-6-7-18-16-13-21(25)20-12-15(24)8-10-23(20,4)19(16)9-11-22(17,18)3/h5,14-21,24-25H,1,6-13H2,2-4H3/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23-/m1/s1

InChI Key

XSPGWPUIEDLXKV-MAGGAUTPSA-N

Isomeric SMILES

C[C@H](C=C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(C=C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol
Reactant of Route 2
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol
Reactant of Route 3
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol
Reactant of Route 4
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol
Reactant of Route 5
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol
Reactant of Route 6
24-Nor-5beta-chol-22-ene-3alpha,6alpha-diol

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